(R,S,S)-Dihydrotetrabenazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

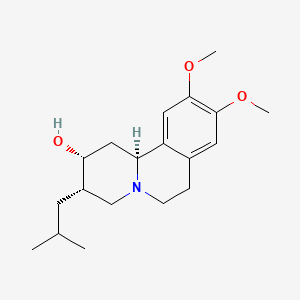

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-BHYGNILZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924854-62-6 |

Source

|

| Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereochemistry of Dihydrotetrabenazine isomers

An In-Depth Technical Guide to the Stereochemistry of Dihydrotetrabenazine (B1670615) Isomers

Introduction

Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and a cornerstone in the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Its therapeutic effect is primarily mediated not by the parent drug, but by its active metabolites, the dihydrotetrabenazine (DHTBZ) isomers.[3][4] Racemic tetrabenazine is rapidly metabolized into a complex mixture of stereoisomers, each possessing a unique pharmacological and pharmacokinetic profile.[2][5]

Understanding the distinct properties of each DHTBZ isomer is critical for drug development professionals, as their stereochemistry dictates the affinity for VMAT2, potential for off-target effects, and overall clinical efficacy and safety.[2][6] This technical guide provides a comprehensive overview of the stereochemistry of DHTBZ isomers, presenting key quantitative data, detailed experimental protocols, and logical workflows to inform researchers and scientists in the field.

The Stereochemical Landscape of Dihydrotetrabenazine

The marketed form of tetrabenazine is a racemic mixture of two enantiomers: (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[1] The cis-isomers are thermodynamically unstable.[1] In vivo, the reduction of the ketone group at the C-2 position introduces a new chiral center, resulting in eight possible stereoisomers of dihydrotetrabenazine.[1]

The four primary DHTBZ metabolites derived from racemic tetrabenazine are:

-

(2R,3R,11bR)-DHTBZ , also known as (+)-α-HTBZ

-

(2S,3S,11bS)-DHTBZ , also known as (−)-α-HTBZ

-

(2S,3R,11bR)-DHTBZ , also known as (+)-β-HTBZ

-

(2R,3S,11bS)-DHTBZ , also known as (−)-β-HTBZ [5]

The metabolic conversion of racemic tetrabenazine into these four key isomers is a critical first step in its mechanism of action.

Pharmacology and Structure-Activity Relationships (SAR)

The therapeutic action of tetrabenazine is derived from the stereospecific inhibition of VMAT2, a transporter that packages monoamines into synaptic vesicles.[2][7] The binding affinity of DHTBZ isomers to VMAT2 is highly dependent on their absolute configuration.

VMAT2 Binding Affinity

Extensive research has demonstrated that the (+)-isomers, particularly (+)-α-HTBZ, are potent inhibitors of VMAT2, whereas the (−)-isomers are significantly weaker.[1][8] The (3R,11bR)-configuration is a critical determinant for high-affinity binding to VMAT2.[1][9]

| Compound/Isomer | Absolute Configuration | VMAT2 Binding Affinity (Ki, nM) | Reference |

| (±)-Tetrabenazine | Racemic | 7.62 | [1] |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 | [1][9] |

| (−)-Tetrabenazine | (3S,11bS) | 36,400 | [1][9] |

| (+)-α-HTBZ | (2R,3R,11bR) | 0.97 - 3.96 | [1][8][9] |

| (+)-β-HTBZ | (2S,3R,11bR) | 12.4 (as deuHTBZ) | [10] |

| (−)-α-HTBZ | (2S,3S,11bS) | 202 - 2,200 | [1][8] |

| (−)-β-HTBZ | (2R,3S,11bS) | 714 | [1] |

Off-Target Activity and Clinical Implications

While the (−)-isomers exhibit low affinity for VMAT2, they are not inert. Studies on the metabolites of deutetrabenazine (a deuterated form of TBZ) show that these isomers can interact with other central nervous system receptors.[10][11] The most abundant circulating metabolite of deutetrabenazine, (−)-α-deuHTBZ, shows appreciable affinity for dopamine (B1211576) (D2S, D3) and serotonin (B10506) (5-HT1A, 5-HT2B, 5-HT7) receptors.[10][11] This off-target binding may contribute to side effects such as parkinsonism, depression, and sedation associated with tetrabenazine therapy.[2][12]

This understanding of stereospecific activity led to the development of new drugs. Valbenazine is a prodrug that delivers only the most potent VMAT2 inhibitor, (+)-α-HTBZ, thereby minimizing off-target effects.[5][13] Deutetrabenazine uses deuterium (B1214612) substitution to alter the drug's pharmacokinetic profile, leading to more stable plasma concentrations and allowing for lower, less frequent dosing.[3]

Pharmacokinetics of DHTBZ Isomers

Contrary to early assumptions, the most potent VMAT2 inhibitor, (+)-α-HTBZ, is only a minor metabolite in circulation following administration of racemic tetrabenazine.[5][14] The most abundant isomers are actually (−)-α-HTBZ and (+)-β-HTBZ.[5][14] This finding is critical, as it suggests that the overall clinical effect of tetrabenazine is a composite of potent VMAT2 inhibition by (+)-β-HTBZ and potential off-target effects from the highly abundant (−)-α-HTBZ.[12]

| Isomer (from Deutetrabenazine) | Relative Abundance in Plasma | VMAT2 Ki (nM) | Half-life (hours) | Reference |

| (−)-α-deuHTBZ | ~66% | >1000 | N/A | [10][11] |

| (+)-β-deuHTBZ | ~29% | 12.4 | 7.7 | [10][11] |

| (+)-α-deuHTBZ | Minor | 1.5 | N/A | [10][11] |

| Isomer (from Valbenazine) | Relative Abundance in Plasma | VMAT2 Ki (nM) | Half-life (hours) | Reference |

| (+)-α-HTBZ | 100% of HTBZ metabolites | 1.4 | 22.2 | [10][11] |

Key Experimental Protocols

The synthesis, separation, and characterization of individual DHTBZ stereoisomers are essential for research and development.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 8. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrotetrabenazine on VMAT2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release.[1] Inhibition of VMAT2 is a key therapeutic strategy for managing hyperkinetic movement disorders, such as the chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Tetrabenazine (B1681281) (TBZ) and its active metabolites, the dihydrotetrabenazine (B1670615) (HTBZ) stereoisomers, are potent, reversible inhibitors of VMAT2.[3][4] This guide provides a detailed examination of the mechanism of action of the most pharmacologically active HTBZ stereoisomer, (+)-α-dihydrotetrabenazine, which possesses the (2R,3R,11bR) configuration, on VMAT2. It delves into the molecular interactions, quantitative binding data, and the downstream physiological consequences of this inhibition, supported by detailed experimental protocols and visual diagrams.

Introduction to VMAT2 Function

VMAT2, encoded by the SLC18A2 gene, is an integral membrane protein located on the membrane of synaptic vesicles in monoaminergic neurons.[5] It functions as a proton-antiporter, utilizing the proton gradient established by a vesicular H+-ATPase to drive the transport of cytosolic monoamines—including dopamine (B1211576), serotonin, norepinephrine, and histamine—into the vesicle against their concentration gradient.[1][6] This sequestration serves two primary purposes: it loads vesicles for neurotransmitter release into the synapse, and it protects the neuron from the cytotoxic effects of unregulated cytosolic dopamine, which can readily oxidize and cause cellular damage.[6][7]

Tetrabenazine and its Active Metabolites: The Dihydrotetrabenazines

Tetrabenazine is administered as a racemic mixture and is rapidly and extensively metabolized in the liver by carbonyl reductase to four major active stereoisomers of dihydrotetrabenazine (HTBZ): (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[4][8] The therapeutic and pharmacological effects of tetrabenazine are primarily mediated by these metabolites, which exhibit varying affinities for VMAT2 and other off-target receptors.[3][4]

The stereochemistry of these metabolites is crucial for their activity. The (+)-α-HTBZ isomer, with the (2R,3R,11bR) absolute configuration, consistently demonstrates the highest binding affinity and selectivity for VMAT2 among all the stereoisomers.[9][10]

Core Mechanism of Action of (2R,3R,11bR)-Dihydrotetrabenazine on VMAT2

The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine is the potent and reversible inhibition of VMAT2.[3] This interaction arrests the transport cycle of the protein, leading to a cascade of events that ultimately reduces monoaminergic neurotransmission.

-

Reversible Binding to VMAT2: (+)-α-HTBZ binds to a specific site on the VMAT2 protein.[3] Structural studies suggest that tetrabenazine and its metabolites bind within a central pocket of the transporter, locking it in an occluded, lumen-facing conformation.[3][11] This prevents the conformational changes necessary for the transport of monoamines from the cytoplasm into the vesicle.[3]

-

Inhibition of Monoamine Uptake: By locking the transporter, (+)-α-HTBZ effectively blocks the uptake of cytosolic monoamines like dopamine into synaptic vesicles.[12] This non-competitive inhibition prevents the vesicles from being loaded with neurotransmitter.

-

Depletion of Presynaptic Monoamine Stores: Monoamines that are not sequestered into vesicles remain in the cytoplasm, where they are susceptible to degradation by enzymes such as monoamine oxidase (MAO).[4][12] This leads to a significant depletion of the total monoamine stores within the presynaptic neuron.[3]

-

Reduced Neurotransmitter Release: With diminished stores of monoamines in the synaptic vesicles, the amount of neurotransmitter released into the synaptic cleft upon neuronal firing is substantially reduced.[12] The therapeutic effect in hyperkinetic disorders is primarily attributed to the depletion of dopamine, which lessens the overstimulation of postsynaptic dopamine receptors in motor pathways.[13][14]

Quantitative Data: VMAT2 Binding Affinities

The binding affinity of the different tetrabenazine metabolites for VMAT2 varies significantly based on their stereochemistry. The (3R,11bR)-configuration appears to be critical for high-affinity binding.[9] The (+)-α-HTBZ isomer is the most potent inhibitor.[9]

| Compound/Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki) | Reference(s) |

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 1.4 nM - 3.96 nM | [9][15] |

| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 12.4 nM | [15] |

| (-)-α-Dihydrotetrabenazine | (2S,3S,11aS) | Weak affinity (~216x weaker than (+)-β-deuHTBZ) | [15] |

| (-)-β-Dihydrotetrabenazine | (2R,3S,11aS) | Weak affinity (~91x weaker than (+)-β-deuHTBZ) | [15] |

| (+)-Tetrabenazine | 4.47 nM | [9] | |

| (-)-Tetrabenazine | 36,400 nM | [9] | |

| 9-cyclopropylmethoxy-(2R, 3R, 11bR)-dihydrotetrabenazine | 0.75 nM | [16][17] |

Note: Ki values can vary slightly between studies due to different experimental conditions. The data presented reflects the high potency of the (2R,3R,11bR) stereoisomer.

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a test compound for VMAT2 by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To quantify the affinity of (R,S,S)-Dihydrotetrabenazine for VMAT2.

-

Materials:

-

HEK293 cells stably expressing human VMAT2.[18]

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ) at a concentration near its Kd (e.g., 5 nM).[19]

-

Test compound: (2R,3R,11bR)-Dihydrotetrabenazine at various concentrations.

-

Non-specific binding control: High concentration of unlabeled tetrabenazine (e.g., 10 µM).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize VMAT2-expressing HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet cellular debris. Collect the supernatant and ultracentrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Reaction: In a 96-well plate, combine membrane homogenate (e.g., 20-50 µg protein), [3H]DTBZ, and either assay buffer (for total binding), unlabeled tetrabenazine (for non-specific binding), or varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., one-site competition model) to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a test compound to inhibit the transport of a monoamine substrate into vesicles.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting VMAT2 transport activity.

-

Materials:

-

Rat brain striatal synaptosomes or isolated vesicles from VMAT2-expressing cells.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate: [3H]Dopamine.[20]

-

ATP and MgCl2 to energize the transporter.

-

Test compound: (2R,3R,11bR)-Dihydrotetrabenazine at various concentrations.

-

Control inhibitor (e.g., Reserpine or unlabeled Tetrabenazine).

-

-

Methodology:

-

Vesicle Preparation: Prepare synaptosomes from fresh rat striatal tissue or vesicles from VMAT2-expressing cells through differential centrifugation.

-

Pre-incubation: Pre-incubate the vesicles in uptake buffer with varying concentrations of the test compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Initiate the transport reaction by adding [3H]Dopamine and ATP/MgCl2.

-

Incubation: Allow the uptake to proceed for a defined time within the linear range of transport (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters.

-

Washing & Quantification: Wash filters thoroughly with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]Dopamine uptake against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression.

-

Mandatory Visualizations

Caption: VMAT2 inhibition pathway by Dihydrotetrabenazine.

Caption: Workflow for a VMAT2 Radioligand Binding Assay.

Caption: Workflow for a Vesicular Monoamine Uptake Assay.

References

- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. droracle.ai [droracle.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Protective actions of the vesicular monoamine transporter 2 (VMAT2) in monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 12. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 14. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. 9-Cyclopropylmethoxy-dihydrotetrabenazine and its stereoisomers as vesicular monoamine transporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression and function of the rat vesicular monoamine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (R,S,S)-Dihydrotetrabenazine

Introduction

(R,S,S)-Dihydrotetrabenazine, systematically known as (2R,3S,11bS)-dihydrotetrabenazine and also referred to as (-)-β-dihydrotetrabenazine, is one of the eight stereoisomers of dihydrotetrabenazine (B1670615), a primary active metabolite of tetrabenazine (B1681281).[] Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) used in the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[2][3][4] Upon administration, tetrabenazine undergoes extensive first-pass metabolism to its various dihydrotetrabenazine metabolites, which are considered the principal therapeutic moieties.[2] The pharmacological activity of these metabolites is highly stereospecific. This guide provides a detailed technical overview of the pharmacological profile of the this compound isomer, focusing on its receptor binding, functional activity, and pharmacokinetic properties.

Pharmacodynamics

The primary mechanism of action of tetrabenazine and its active metabolites is the inhibition of VMAT2, a transport protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine, and histamine) from the cytoplasm into synaptic vesicles.[2][3][5] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals.[3]

Vesicular Monoamine Transporter 2 (VMAT2) Binding Affinity

This compound has been characterized as a poor inhibitor of VMAT2. Its binding affinity is significantly lower than that of other dihydrotetrabenazine stereoisomers, particularly the (+)-α-HTBZ [(2R,3R,11bR)-dihydrotetrabenazine] isomer, which is a potent VMAT2 inhibitor.[6] This highlights the critical role of stereochemistry in the interaction with the VMAT2 binding site.

| Compound | Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |

| This compound | (2R,3S,11bS) or (-)-β-HTBZ | 2460 ± 333[6] |

Off-Target Binding Profile

While specific off-target screening data for this compound is not extensively available in the public domain, studies on the mixture of tetrabenazine metabolites and deuterated analogs provide some insights. For instance, the [-]-α-deuHTBZ metabolite of deutetrabenazine, another stereoisomer, has shown appreciable affinity for dopamine (B1211576) (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors.[7][] Tetrabenazine itself exhibits a very weak affinity for the dopamine D2 receptor, which is unlikely to contribute significantly to its primary therapeutic effect but may be associated with certain side effects.[2][4] Given the structural similarity, a comprehensive screening of this compound against a panel of receptors and transporters would be necessary to fully characterize its selectivity and potential for off-target effects.

| Target Family | Specific Receptors/Transporters | Binding Affinity Data for this compound |

| Dopamine Receptors | D1, D2, D3, D4, D5 | Data not available |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7 etc. | Data not available |

| Adrenergic Receptors | α1, α2, β | Data not available |

| Other Transporters | DAT, SERT, NET | Data not available |

Functional Activity

Consistent with its low binding affinity for VMAT2, the functional activity of this compound in terms of VMAT2 inhibition is expected to be minimal. Functional assays, such as dopamine uptake inhibition in synaptosomes, would be required to quantify its potency (IC50) and efficacy (Emax) in inhibiting monoamine transport.

Pharmacokinetics

Tetrabenazine is rapidly and extensively metabolized, with its dihydrotetrabenazine metabolites being present in plasma at much higher concentrations than the parent drug.[2] These metabolites are the primary contributors to the overall pharmacological effect.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration of tetrabenazine, it is well absorbed and undergoes rapid first-pass metabolism by hepatic carbonyl reductases to α- and β-dihydrotetrabenazine.[9] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[4][9] The elimination of tetrabenazine metabolites is mainly through the renal route.[4][9]

Studies analyzing the plasma concentrations of individual dihydrotetrabenazine isomers after tetrabenazine administration have found that [-]-α-HTBZ and [+]-β-HTBZ are the most abundant isomers, while this compound ([-]-β-HTBZ) is present as a minor metabolite.[10]

| Parameter | Value for this compound |

| Cmax (Maximum Concentration) | Data not specifically available; present as a minor metabolite. |

| Tmax (Time to Cmax) | Data not specifically available. |

| t1/2 (Half-life) | The oral half-life of β-HTBZ (racemic) is approximately 5 hours.[4] |

| Bioavailability | Data not specifically available. |

| Protein Binding | Protein binding for β-HTBZ (racemic) is 59-63%.[4] |

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for VMAT2 by measuring its ability to displace a radiolabeled ligand.

1. Preparation of Synaptic Vesicles:

-

Rodent striatal tissue is homogenized in a sucrose (B13894) buffer.

-

The homogenate is subjected to differential centrifugation to isolate synaptic vesicles, which are rich in VMAT2.

-

The final vesicle pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

-

Synaptic vesicle preparations are incubated with a fixed concentration of a VMAT2-specific radioligand (e.g., [3H]dihydrotetrabenazine).

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

This protocol outlines a general procedure to assess the functional inhibition of VMAT2 by measuring the uptake of radiolabeled dopamine into isolated synaptosomes.

1. Preparation of Synaptosomes:

-

Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer.[11]

-

The homogenate is centrifuged to obtain a crude synaptosomal pellet.[11]

-

The pellet is resuspended in assay buffer.[11]

2. Uptake Assay:

-

Synaptosomal preparations are pre-incubated with various concentrations of the test compound (this compound) or vehicle.

-

The uptake reaction is initiated by the addition of a fixed concentration of [3H]dopamine.

-

The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).

3. Termination and Measurement:

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]dopamine.

-

The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

4. Data Analysis:

-

The inhibition of dopamine uptake by the test compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Mechanism of VMAT2 inhibition by this compound.

Caption: Experimental workflow for a VMAT2 radioligand binding assay.

Caption: Experimental workflow for an in vitro dopamine uptake assay.

Conclusion

This compound is a stereoisomer of a major metabolite of tetrabenazine, characterized primarily by its weak inhibitory activity at the VMAT2 transporter. Its significantly lower affinity compared to other stereoisomers underscores the high degree of stereoselectivity of the VMAT2 binding site. While it is considered a minor metabolite in the overall pharmacokinetic profile of tetrabenazine, a complete understanding of its pharmacological profile, including a comprehensive screening for off-target binding and specific pharmacokinetic parameters, is currently lacking in publicly available literature. Further research is warranted to fully elucidate the potential contribution, if any, of this isomer to the overall therapeutic and adverse effect profile of tetrabenazine. The experimental protocols and methodologies described herein provide a framework for such future investigations.

References

- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo binding of (+)-alpha-[3H]dihydrotetrabenazine to the vesicular monoamine transporter of rat brain: bolus vs. equilibrium studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of (R,S,S)-Dihydrotetrabenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of dihydrotetrabenazine (B1670615) (DHTBZ), with a specific focus on the (R,S,S) stereoisomer. Dihydrotetrabenazine, the primary active metabolite of tetrabenazine (B1681281) (TBZ), is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). The stereochemistry of DHTBZ is critical to its pharmacological activity, with the (+)-α-DHTBZ, or (2R,3R,11bR)-DHTBZ, isomer exhibiting the highest affinity for VMAT2. This document details various synthetic routes, including non-stereoselective and stereoselective methods, and purification techniques such as chiral resolution and preparative high-performance liquid chromatography (HPLC). Quantitative data on reaction yields, diastereomeric ratios, and binding affinities are presented in tabular format for clear comparison. Detailed experimental protocols and visual workflows are provided to aid in the practical application of these methods in a research and development setting.

Introduction

Tetrabenazine (TBZ) is a well-established therapeutic agent for hyperkinetic movement disorders, exerting its effect through the inhibition of VMAT2.[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[3] By inhibiting VMAT2, TBZ and its metabolites lead to the depletion of these neurotransmitters at the synapse.[3][4] In vivo, TBZ is rapidly metabolized to dihydrotetrabenazine (DHTBZ), which exists as eight possible stereoisomers due to its three chiral centers.[5][6] The pharmacological activity of these stereoisomers varies significantly, with (+)-α-DHTBZ ((2R,3R,11bR)-DHTBZ) being the most potent VMAT2 inhibitor.[6][7] Therefore, the stereoselective synthesis and purification of specific DHTBZ isomers are of great interest for the development of more targeted and efficacious therapeutics. This guide focuses on the synthesis and purification of the (R,S,S)-dihydrotetrabenazine isomer, providing a technical resource for researchers in the field.

Synthesis of Dihydrotetrabenazine

The synthesis of dihydrotetrabenazine can be approached through non-stereoselective reduction of tetrabenazine or via stereoselective methods to enrich the desired isomer.

Non-Stereoselective Synthesis

The most direct method for producing a mixture of dihydrotetrabenazine stereoisomers is the reduction of racemic tetrabenazine using a hydride reducing agent.

-

Reaction Setup: In a round-bottom flask, dissolve racemic tetrabenazine (1.0 eq) in ethanol (B145695) (10 volumes).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (B1222165) (NaBH4) (1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (B109758) (50 mL) and water (50 mL).[1]

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a mixture of dihydrotetrabenazine diastereomers.[1] This mixture can then be subjected to purification to isolate the desired stereoisomers.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of dihydrotetrabenazine in higher yield than other isomers. This can be achieved through the reduction of a resolved tetrabenazine enantiomer or by using a stereoselective reducing agent.

-

Starting Material: Begin with enantiomerically pure (+)-(3R,11bR)-tetrabenazine, which can be obtained through chiral resolution of racemic tetrabenazine.[8]

-

Reduction with Sodium Borohydride:

-

Dissolve (+)-(3R,11bR)-tetrabenazine (1.0 eq) in ethanol.

-

Add sodium borohydride (1.2 eq) at 0 °C.

-

This method yields a 4:1 mixture of (2R,3R,11bR)-dihydrotetrabenazine ((+)-α-DHTBZ) and (2S,3R,11bR)-dihydrotetrabenazine ((+)-β-DHTBZ).[8]

-

-

Reduction with L-Selectride®:

-

Dissolve (+)-(3R,11bR)-tetrabenazine (1.0 eq) in a mixture of ethanol and tetrahydrofuran (B95107) (THF) (1:1).[8]

-

At 0 °C, add L-Selectride® (1 M solution in THF, 2.85 eq) dropwise.[8]

-

Stir for 40 minutes at 0 °C.[8]

-

This method stereoselectively furnishes (2S,3R,11bR)-dihydrotetrabenazine in a 43% yield.[8]

-

Recent advancements have demonstrated the use of ketoreductases for the diastereoselective synthesis of specific DHTBZ isomers through the kinetic resolution of (±)-tetrabenazine.[8] This method offers a biocatalytic route to enantiomerically enriched products.

Purification of Dihydrotetrabenazine Stereoisomers

Due to the presence of multiple stereoisomers in most synthetic preparations, effective purification methods are essential to isolate the desired this compound.

Diastereomeric Recrystallization

Diastereomeric recrystallization is a classical method for separating enantiomers. In the context of DHTBZ, this is often applied to the precursor, tetrabenazine, or to the α-DHTBZ mixture.

-

Salt Formation: Treat the racemic mixture of α-dihydrotetrabenazine with a chiral resolving agent such as p-toluoyl-(L)-tartaric acid in a suitable solvent.[6]

-

Recrystallization: Induce crystallization of one of the diastereomeric salts. Successive recrystallizations can be performed to increase the diastereomeric purity to >95%.[6]

-

Liberation of the Free Base: Treat the purified diastereomeric salt with an aqueous base, such as ammonium (B1175870) hydroxide, to liberate the enantiomerically enriched α-dihydrotetrabenazine.[6]

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of stereoisomers.

-

Column: Employ a chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak series).

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[8] An optimized mobile phase for analytical separation of a DHTBZ derivative was found to be n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine (64/32/4/0.01/0.005 v/v/v/v/v).[7]

-

Scaling Up: Scale up from an analytical method by increasing the column diameter and length, adjusting the flow rate proportionally, and determining the optimal sample loading to achieve baseline separation of the desired isomers.

-

Fraction Collection: Collect the fractions corresponding to the elution of the this compound isomer.

-

Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified isomer.

Quantitative Data

The following tables summarize key quantitative data from the synthesis and evaluation of dihydrotetrabenazine stereoisomers.

Table 1: Diastereomeric Ratio of Dihydrotetrabenazine from the Reduction of (+)-(3R,11bR)-Tetrabenazine

| Reducing Agent | (2R,3R,11bR)-DHTBZ : (2S,3R,11bR)-DHTBZ Ratio | Reference |

| Sodium Borohydride (NaBH4) | 4 : 1 | [8] |

| L-Selectride® | Primarily (2S,3R,11bR) | [8] |

Table 2: Yield and Diastereoselectivity of Enzymatic Synthesis of DHTBZ Isomers

| Target Isomer | Isolated Yield | Diastereoselectivity | Reference |

| (2S,3S,11bS)-DHTBZ | 40.7% | 91.3% | [8] |

| (2R,3R,11bR)-DHTBZ | 12.7% | 92.5% | [8] |

Table 3: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers

| Stereoisomer | Configuration | VMAT2 Ki (nM) | Reference |

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 | [8] |

| (-)-α-DHTBZ | (2S,3S,11bS) | Not specified as highly potent | |

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 | [8] |

| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 | [8] |

| (+)-cis-DHTBZ | (2R,3S,11bR) | 71.1 | [8] |

| (-)-cis-DHTBZ | (2S,3R,11bS) | 4630 | [8] |

Visualizations

VMAT2 Signaling Pathway and Inhibition by Dihydrotetrabenazine

Caption: VMAT2 inhibition by this compound.

Workflow for Synthesis and Purification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of (−)-tetrabenazine via continuous crystallization-induced diastereomer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro binding affinity of (R,S,S)-Dihydrotetrabenazine to VMAT2

An In-Depth Technical Guide on the In Vitro Binding Affinity of (R,S,S)-Dihydrotetrabenazine to VMAT2

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles. This process is vital for proper neurotransmission. Dysregulation of VMAT2 function has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.

One of the most potent and selective inhibitors of VMAT2 is (+)-α-dihydrotetrabenazine, also known as this compound (DTBZ). This technical guide provides a comprehensive overview of the in vitro binding affinity of (R,S,S)-DTBZ to VMAT2, presenting quantitative data, detailed experimental protocols, and visual representations of the experimental workflow.

Binding Affinity of this compound to VMAT2

The binding affinity of (R,S,S)-DTBZ to VMAT2 is typically quantified using radioligand binding assays. The key parameter derived from these assays is the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Binding Data

The following table summarizes the reported in vitro binding affinities of (R,S,S)-DTBZ and its parent compound, tetrabenazine (B1681281), for VMAT2.

| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| (+)-α-Dihydrotetrabenazine ((R,S,S)-DTBZ) | [³H]Dihydrotetrabenazine | Rat brain striatum | 1.5 ± 0.2 | |

| (+)-α-Dihydrotetrabenazine ((R,S,S)-DTBZ) | [³H]Dihydrotetrabenazine | Human brain striatum | 2.9 ± 0.4 | |

| Tetrabenazine | [³H]Dihydrotetrabenazine | Rat brain striatum | 3.9 ± 0.5 |

Experimental Protocol: In Vitro VMAT2 Binding Assay

The determination of the binding affinity of (R,S,S)-DTBZ to VMAT2 is commonly performed using a competitive radioligand binding assay. This section details a typical protocol.

Materials and Reagents

-

Radioligand: --INVALID-LINK---α-Dihydrotetrabenazine ([³H]DTBZ)

-

Test Compound: this compound

-

Non-specific Binding Control: Unlabeled tetrabenazine or a high concentration of unlabeled (+)-α-DTBZ

-

Tissue Preparation: Vesicular membranes prepared from rat or human brain striatum, or cells expressing VMAT2.

-

Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts like KCl and MgCl₂.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: For separating bound from free radioligand.

-

Filtration Apparatus: To perform the separation.

-

Scintillation Counter: To measure radioactivity.

Experimental Procedure

-

Membrane Preparation: Homogenize the brain striatal tissue in an ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing VMAT2. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the [³H]DTBZ radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound ((R,S,S)-DTBZ).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visual Representations

VMAT2 Binding Assay Workflow

Caption: Workflow of an in vitro radioligand binding assay for VMAT2.

Tetrabenazine Metabolism and VMAT2 Interaction

Caption: Relationship between Tetrabenazine, its metabolites, and VMAT2.

Conclusion

This compound exhibits high affinity for the vesicular monoamine transporter 2, as demonstrated by its low nanomolar Ki values in in vitro binding assays. The experimental protocols outlined in this guide provide a standardized method for assessing the binding characteristics of compounds targeting VMAT2. The high affinity and selectivity of (R,S,S)-DTBZ for VMAT2 underscore its importance as a research tool and its therapeutic potential in managing disorders associated with aberrant monoaminergic neurotransmission. Further research into the structure-activity relationships of tetrabenazine analogs continues to be a promising area for the development of novel therapeutics.

(R,S,S)-Dihydrotetrabenazine: A Comprehensive Technical Review of its Role as a Key Metabolite of Tetrabenazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenazine (B1681281) (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, undergoes extensive first-pass metabolism to form several active metabolites, collectively known as dihydrotetrabenazine (B1670615) (HTBZ). Among these, the stereoisomer (R,S,S)-dihydrotetrabenazine, also referred to as (+)-α-dihydrotetrabenazine or α-HTBZ, is a principal and pharmacologically significant metabolite. This technical guide provides an in-depth analysis of this compound, focusing on its formation, pharmacokinetic profile, and its potent interaction with VMAT2. This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and presents visual representations of key biological and experimental processes to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Tetrabenazine Metabolism

Tetrabenazine is administered as a racemic mixture and is rapidly and extensively metabolized in the liver. The initial and primary metabolic pathway involves the reduction of the ketone group at the C-2 position by carbonyl reductases. This enzymatic reaction is not highly stereoselective and results in the formation of four main dihydrotetrabenazine stereoisomers: (+)-α-HTBZ (this compound), (-)-α-HTBZ ((S,R,R)-dihydrotetrabenazine), (+)-β-HTBZ ((R,R,S)-dihydrotetrabenazine), and (-)-β-HTBZ ((S,S,R)-dihydrotetrabenazine). These metabolites are further metabolized, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6.[1][2] The pharmacological activity of tetrabenazine is largely attributed to these dihydrotetrabenazine metabolites, which exhibit varying affinities for VMAT2.

Quantitative Analysis of VMAT2 Binding Affinity

The therapeutic effects of tetrabenazine are mediated through the inhibition of VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles. The binding affinities of tetrabenazine and its principal metabolites to VMAT2 have been quantified in numerous studies, typically reported as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data clearly demonstrates the superior binding affinity of the (+)-α-HTBZ (this compound) isomer compared to the parent drug and other metabolites.

| Compound | Stereoisomer | VMAT2 Binding Affinity (Ki, nM) | Reference |

| Tetrabenazine (TBZ) | Racemic | 7.62 - 8.07 | [3][4] |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 | [3] |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 | [3] |

| (+)-α-Dihydrotetrabenazine (α-HTBZ) | (R,S,S) | 0.97 - 3.96 | [3][5] |

| (-)-α-Dihydrotetrabenazine | (S,R,R) | 23,700 | [6] |

| (+)-β-Dihydrotetrabenazine | (R,R,S) | 13.4 | [3] |

| (-)-β-Dihydrotetrabenazine | (S,S,R) | 714 | [3] |

| This compound | (R,S,S) | 690 | [2] |

Note: There can be variations in reported Ki values across different studies due to slight differences in experimental conditions.

Pharmacokinetic Profile of Tetrabenazine and its Metabolites

Following oral administration, tetrabenazine is rapidly absorbed but exhibits low bioavailability due to extensive first-pass metabolism. Consequently, the plasma concentrations of the parent drug are often below the limit of detection. The dihydrotetrabenazine metabolites, particularly α-HTBZ and β-HTBZ, are the predominant circulating species and are considered the active moieties.

| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ | Total (α+β)-HTBZ | Reference |

| Tmax (hours) | ~1.5 | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 | [7][8] |

| Cmax (ng/mL) | Low/Undetectable | Variable | Variable | Variable | [7][8] |

| AUC (ng·h/mL) | Low/Undetectable | Variable | Variable | Variable | [7][8] |

| Half-life (hours) | ~5-7 (metabolites) | 4-8 | 2-4 | 9.4 (deuterated) | [9][10] |

Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes like CYP2D6.

Experimental Protocols

VMAT2 Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the vesicular monoamine transporter 2.

Methodology:

-

Tissue Preparation: Rat striatal tissue, a brain region with high VMAT2 density, is typically used. The tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) buffer) and centrifuged to isolate crude synaptic vesicles.

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ) is a commonly used radioligand due to its high affinity and specificity for VMAT2.

-

Assay Conditions: The vesicle preparation is incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the test compound (e.g., this compound).

-

Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11][12]

In Vitro Metabolism of Tetrabenazine

Objective: To characterize the metabolic pathway of tetrabenazine and identify the resulting metabolites.

Methodology:

-

Incubation System: Human liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP2D6) are used as the in vitro system.

-

Reaction Mixture: The incubation mixture contains the liver microsomes or recombinant enzymes, a buffered solution, NADPH (as a cofactor for CYP enzymes), and the substrate (tetrabenazine).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile (B52724) or methanol.

-

Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

Visualizations

Metabolic Pathway of Tetrabenazine

Caption: Metabolic conversion of tetrabenazine to its dihydrotetrabenazine metabolites.

Experimental Workflow for VMAT2 Binding Assay

Caption: General workflow for determining VMAT2 binding affinity.

Conclusion

This compound is a critical metabolite of tetrabenazine, exhibiting the highest binding affinity for VMAT2 among the major metabolites. Its formation via carbonyl reductase and subsequent metabolism by CYP2D6 are key determinants of the overall pharmacological effect of tetrabenazine. A thorough understanding of the stereoselective metabolism and pharmacology of tetrabenazine is essential for the development of novel VMAT2 inhibitors with improved therapeutic profiles. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key quantitative data and experimental methodologies pertinent to the study of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Dihydrotetrabenazine (B1670615) Isomers

Executive Summary

Tetrabenazine (B1681281) (TBZ) was the first vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2][3] Its therapeutic action is not primarily from the parent drug but from its active metabolites, the α- and β-isomers of dihydrotetrabenazine (DHTBZ). The discovery and subsequent characterization of these isomers have been pivotal in understanding the pharmacology of VMAT2 inhibition. This exploration revealed that the various stereoisomers of DHTBZ possess markedly different affinities for VMAT2 and distinct off-target binding profiles. This deeper understanding of isomer-specific pharmacodynamics and pharmacokinetics directly fueled the rational design of second-generation VMAT2 inhibitors, namely deutetrabenazine and valbenazine (B1662120), which offer improved tolerability and dosing regimens. This guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of DHTBZ isomers, detailing the experimental methodologies that underpinned these advancements.

From Tetrabenazine to its Active Metabolites: A Historical Perspective

Tetrabenazine was first synthesized in the 1950s and was approved in Europe for treating Huntington's disease in 1971.[1][4] It gained FDA approval in the United States in 2008.[4] Early metabolic studies revealed that tetrabenazine is a prodrug that undergoes rapid and extensive first-pass metabolism. The primary metabolic pathway is the reduction of the 2-keto group by carbonyl reductases to yield the alcohol DHTBZ.[5]

The marketed form of tetrabenazine is a racemic mixture of the two thermodynamically stable trans isomers: (+)-(3R,11bR)-TBZ and (–)-(3S,11bS)-TBZ.[4] The reduction of the ketone creates a new chiral center at the C-2 position, resulting in the formation of four primary DHTBZ stereoisomers in vivo:

-

(+)-α-dihydrotetrabenazine ([+]-α-HTBZ)

-

(–)-α-dihydrotetrabenazine ([–]-α-HTBZ)

-

(+)-β-dihydrotetrabenazine ([+]-β-HTBZ)

-

(–)-β-dihydrotetrabenazine ([–]-β-HTBZ)

Further research identified a total of eight possible stereoisomers of DHTBZ, including four additional isomers with a cis configuration at the C-3 and C-11b positions.[4] The elucidation of the distinct pharmacological properties of these isomers was a critical turning point in the field.

Pharmacological Profile of Dihydrotetrabenazine Isomers

The therapeutic effects of tetrabenazine and its successors are mediated by the reversible inhibition of VMAT2, a transporter protein responsible for loading monoamines (dopamine, serotonin (B10506), norepinephrine, etc.) into presynaptic vesicles.[6][7][8][9] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, reducing the excessive dopaminergic signaling that underlies hyperkinetic movements.[6][10]

Crucially, research demonstrated that the DHTBZ isomers exhibit significant stereospecificity in their binding to VMAT2.

VMAT2 Binding Affinity

Binding affinity studies, typically measured as the inhibition constant (Kᵢ), revealed that the (+)-isomers, particularly (+)-α-DHTBZ, are highly potent VMAT2 inhibitors, while the (–)-isomers are significantly weaker. The (3R,11bR)-configuration was found to be a key determinant for high-affinity VMAT2 binding.[4][11]

| Isomer | Stereochemistry | VMAT2 Binding Affinity (Kᵢ, nM) |

| Tetrabenazine | ||

| (+)-TBZ | (3R,11bR) | 4.47 ± 0.21[4] |

| (–)-TBZ | (3S,11bS) | 36,400 ± 4560[4] |

| α-DHTBZ | ||

| (+)-α-DHTBZ | (2R,3R,11bR) | 0.97 ± 0.48[12][13] / 1.4[14] / 3.96 ± 0.40[4] |

| (–)-α-DHTBZ | (2S,3S,11bS) | 2,200 ± 300[12][13] |

| β-DHTBZ | ||

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36[4] |

| (–)-β-DHTBZ | (2R,3S,11bS) | 2,460 ± 333[4] |

| Other Isomers | ||

| (+)-4 | (2R,3S,11bR) | 71.1 ± 6.66[4] |

| (–)-4 | (2S,3R,11bS) | 4,630 ± 350[4] |

| (+)-5 | (2S,3S,11bR) | 1,060 ± 115[4] |

| (–)-5 | (2R,3R,11bS) | 1,760 ± 195[4] |

| Table 1: VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Isomers. Data compiled from multiple sources show the high affinity of the (+)-isomers. |

Off-Target Binding and Metabolite Abundance

While (+)-α-DHTBZ and (+)-β-DHTBZ are potent VMAT2 inhibitors, other isomers have weaker VMAT2 affinity but may bind to other central nervous system receptors, potentially contributing to off-target side effects.[15] For instance, after deutetrabenazine administration, the most abundant circulating metabolite, [–]-α-deuHTBZ (representing 66% of circulating metabolites), is a weak VMAT2 inhibitor but shows appreciable affinity for dopamine (B1211576) (D₂) and serotonin (5-HT1A, 5-HT7) receptors.[14][16]

Crucially, studies quantifying individual isomer concentrations in patients revealed that after tetrabenazine administration, the most abundant isomers are [–]-α-HTBZ and [+]-β-HTBZ, while the highly potent [+]-α-HTBZ is only a minor metabolite.[15][17] This finding was significant, suggesting that the clinical activity of tetrabenazine relies heavily on [+]-β-HTBZ, and the abundant, less active [–]-α-HTBZ may contribute to its side-effect profile.[15]

Rational Drug Design: The Second Generation of VMAT2 Inhibitors

The detailed pharmacological understanding of DHTBZ isomers directly informed the development of new drugs with optimized properties.

Deutetrabenazine (Austedo®)

Deutetrabenazine is a deuterated analog of tetrabenazine, where specific hydrogen atoms are replaced with deuterium, a non-toxic isotope of hydrogen.[6][18] This modification leverages the "kinetic isotope effect"; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows the rate of metabolism by the CYP2D6 enzyme.[6][18]

This attenuated metabolism results in a longer half-life for the active DHTBZ metabolites, more stable plasma concentrations, and reduced peak-to-trough variability.[6][18] Clinically, this allows for less frequent dosing and a lower overall daily dose compared to tetrabenazine, which is associated with improved tolerability.[6][7] Deutetrabenazine was approved by the FDA in 2017 for chorea associated with Huntington's disease and later for tardive dyskinesia.[3][10][19]

Valbenazine (Ingrezza®)

Valbenazine represents a different strategy, designed to deliver a single, highly active DHTBZ isomer. It is the L-valine ester prodrug of (+)-α-DHTBZ.[9][20] After oral administration, valbenazine is hydrolyzed to form (+)-α-DHTBZ, the most potent VMAT2 inhibitor, while avoiding the formation of the other three isomers generated by tetrabenazine.[14][15][20]

This approach isolates the therapeutic activity in a single metabolite with high VMAT2 affinity and negligible binding to off-target receptors.[14][16] The resulting pharmacokinetic profile includes a long half-life of approximately 20 hours for both the parent drug and the active metabolite, permitting once-daily dosing.[14] Valbenazine was approved by the FDA in 2017, becoming the first drug specifically approved for the treatment of tardive dyskinesia.[3][9][21]

Visualized Pathways and Workflows

Caption: Metabolic conversion of tetrabenazine to its four primary DHTBZ isomers.

Caption: Mechanism of VMAT2 inhibition by active DHTBZ isomers in a presynaptic neuron.

Caption: Logical workflow for the rational design of Valbenazine.

Key Experimental Protocols

The discovery and characterization of DHTBZ isomers were enabled by significant advancements in analytical and pharmacological techniques.

Synthesis and Stereoselective Separation of DHTBZ Isomers

-

Objective: To produce and isolate individual DHTBZ stereoisomers for pharmacological testing.

-

Protocol Summary:

-

Reduction: Racemic tetrabenazine ((±)-TBZ) is reduced using sodium borohydride (B1222165) (NaBH₄). This reaction is not highly stereoselective and produces a mixture of α-DHTBZ and β-DHTBZ isomers.[4]

-

Resolution of TBZ Enantiomers: To synthesize specific DHTBZ isomers, the parent (+)-TBZ and (–)-TBZ enantiomers are first resolved from the racemic mixture. This is often achieved by using a chiral resolving agent, such as (1R)-(–)-10-camphorsulfonic acid, followed by fractional crystallization.[4]

-

Stereoselective Synthesis: The separated (+)-TBZ or (–)-TBZ is then reduced to yield a more defined set of DHTBZ isomers.

-

Chiral Chromatography: The final separation of the individual DHTBZ enantiomers from the resulting mixtures is accomplished using chiral high-performance liquid chromatography (HPLC).[4][12] A chiral stationary phase (e.g., Chiralpak IC, Chirex 3014) is used with a mobile phase optimized for resolution, often consisting of solvents like ethanol (B145695) or hexane/dichloroethane mixtures with amine additives.[4][22]

-

VMAT2 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of each DHTBZ isomer for the VMAT2 transporter.

-

Protocol Summary:

-

Tissue Preparation: Membranes are prepared from a brain region rich in VMAT2, typically the rat striatum. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.

-

Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the DHTBZ isomer being studied).

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filter (representing the membrane-bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Quantification of Individual DHTBZ Isomers in Human Plasma

-

Objective: To measure the circulating concentrations of the four individual DHTBZ isomers following administration of tetrabenazine or valbenazine.

-

Protocol Summary:

-

Sample Preparation: Plasma or serum samples are collected from patients. Proteins are precipitated, and the sample is prepared for analysis.

-

LC-MS/MS System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used.[17][23]

-

Chromatographic Separation: A reversed-phase C18 analytical column is used to separate the four isomers. A precise gradient elution method with a mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is employed to achieve chromatographic resolution of the isomers, which is the critical step.[23]

-

Mass Spectrometry Detection: Following separation, the isomers are ionized (e.g., using positive electrospray ionization) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each isomer to ensure specificity and accurate quantification.[15]

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of a standard curve generated from samples with known concentrations of the purified isomers.[23]

-

Conclusion

The progression from tetrabenazine to the rationally designed, second-generation VMAT2 inhibitors, deutetrabenazine and valbenazine, exemplifies the power of stereoisomer pharmacology in modern drug development. The initial discovery that tetrabenazine's activity resides in its dihydrotetrabenazine metabolites was just the beginning. The subsequent, meticulous work to synthesize, separate, and pharmacologically characterize each of the eight DHTBZ stereoisomers provided the critical insights that drove innovation. By understanding that therapeutic efficacy could be separated from potential off-target effects based on molecular geometry, researchers were able to develop new chemical entities with superior pharmacokinetic profiles and improved benefit-risk ratios. This journey underscores the importance of detailed metabolic and pharmacodynamic studies in refining therapeutic agents and advancing patient care in the treatment of hyperkinetic movement disorders.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Articles [globalrx.com]

- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 9. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 11. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. trial.medpath.com [trial.medpath.com]

- 19. hcplive.com [hcplive.com]

- 20. tandfonline.com [tandfonline.com]

- 21. psychiatryonline.org [psychiatryonline.org]

- 22. researchgate.net [researchgate.net]

- 23. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

(R,S,S)-Dihydrotetrabenazine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of (R,S,S)-Dihydrotetrabenazine (DTBZ), a key metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. Understanding these physicochemical properties is critical for the development of robust and effective pharmaceutical formulations.

Physicochemical Properties

Table 1: Physicochemical and Storage Information for this compound

| Parameter | Value | Reference |

| CAS Number | 924854-62-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | N/A |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | N/A |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | N/A |

Solubility Profile

Quantitative solubility data for this compound in various pharmaceutical solvents is limited. However, based on the properties of its parent compound, tetrabenazine, and general knowledge of lipophilic amines, a qualitative assessment can be made. Tetrabenazine is known to be sparingly soluble in aqueous solutions but shows solubility in organic solvents. One available data point for a related dihydrotetrabenazine (B1670615) isomer indicates a solubility of 50 mg/mL in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Qualitative and Limited Quantitative Solubility of Dihydrotetrabenazine Derivatives

| Solvent | Solubility | Remarks |

| Water | Poorly soluble | Expected behavior for a lipophilic amine. |

| Aqueous Buffers (pH dependent) | Likely higher solubility at acidic pH | Amines are protonated at lower pH, increasing aqueous solubility. |

| Ethanol | Likely soluble | Common solvent for lipophilic compounds. |

| Propylene (B89431) Glycol | Likely soluble | Common co-solvent in pharmaceutical formulations. |

| Polyethylene Glycol (PEG) | Likely soluble | Used to enhance the solubility of poorly water-soluble drugs. |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (for a related isomer) | High solubility is expected. |

| Chloroform | Soluble | Indicated for general Dihydrotetrabenazine. |

| Methanol | Soluble | Indicated for general Dihydrotetrabenazine. |

Stability Profile

The stability of this compound is a critical factor for formulation development and storage. A safety data sheet indicates that the compound is stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. Forced degradation studies on the parent compound, tetrabenazine, have shown susceptibility to acidic, alkaline, and oxidative conditions.

A comprehensive stability testing program for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and ICH guidelines.

Solubility Determination: Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, pH buffers, ethanol, propylene glycol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to generate these degradation products and to understand the degradation pathways.

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Hydrolytic Degradation:

-

Acidic: Dissolve (R,S,S)-DTBZ in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic: Dissolve (R,S,S)-DTBZ in a solution of 0.1 N NaOH and heat at a controlled temperature.

-

Neutral: Dissolve (R,S,S)-DTBZ in purified water and heat at a controlled temperature.

-

-

Oxidative Degradation: Dissolve (R,S,S)-DTBZ in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid form of (R,S,S)-DTBZ to dry heat at an elevated temperature (e.g., 80-100 °C).

-